2-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound notable for its potential applications in medicinal chemistry and pharmacology. This compound features a unique combination of functional groups, including a sulfonamide and a tetrahydro-benzothiophene moiety, which contribute to its biological activity and chemical reactivity.
The compound can be synthesized through various chemical methods, often involving multi-step synthetic routes that utilize commercially available reagents. Its structure suggests potential interactions with biological targets, making it of interest for research in drug development.
This compound falls under the category of sulfonamide derivatives, which are known for their diverse biological activities, including antibacterial and anti-inflammatory properties. The presence of the benzothiophene structure further classifies it within heterocyclic compounds that exhibit unique pharmacological profiles.
The synthesis of 2-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure of the synthesized compound.
The molecular formula for this compound is , indicating a complex structure with multiple functional groups:
| Property | Value |
|---|---|
| Molecular Weight | 388.47 g/mol |
| IUPAC Name | 2-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
| InChI | InChI=1S/C19H24N2O4S/c1-10(2)22-19(23)18(17(21)24)16(15-13-14(15)25)12-11-20(22)26/h10-12H,13H2,(H,21,24)(H,23) |
The compound can undergo several types of chemical reactions:
Common reagents used in these reactions include:
These reactions are typically conducted under controlled conditions to prevent side reactions and ensure selectivity.
The mechanism of action for this compound is hypothesized based on its structural features:
Further studies are needed to elucidate specific pathways and molecular targets involved in its action.
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents due to its hydrophobic benzothiophene core and polar sulfonamide group.
Key chemical properties include:
This compound holds potential applications in various scientific fields:
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 17699-05-7
CAS No.: 36671-85-9
CAS No.: 19420-61-2
CAS No.: 72691-25-9